4-(3-(Dibutylamino)propoxy)benzoic acid
CAS No.: 748763-03-3
Cat. No.: VC7998381
Molecular Formula: C18H29NO3
Molecular Weight: 307.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 748763-03-3 |
|---|---|
| Molecular Formula | C18H29NO3 |
| Molecular Weight | 307.4 g/mol |
| IUPAC Name | 4-[3-(dibutylamino)propoxy]benzoic acid |
| Standard InChI | InChI=1S/C18H29NO3/c1-3-5-12-19(13-6-4-2)14-7-15-22-17-10-8-16(9-11-17)18(20)21/h8-11H,3-7,12-15H2,1-2H3,(H,20,21) |
| Standard InChI Key | SPPUXULYIUEQMC-UHFFFAOYSA-N |
| SMILES | CCCCN(CCCC)CCCOC1=CC=C(C=C1)C(=O)O |
| Canonical SMILES | CCCCN(CCCC)CCCOC1=CC=C(C=C1)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a benzoic acid group (-C₆H₄COOH) linked via an ether bond to a 3-(dibutylamino)propoxy chain (-O-(CH₂)₃-N(C₄H₉)₂) . This amphiphilic design confers both hydrophobic (dibutylamino groups) and hydrophilic (carboxylic acid) regions, influencing its solubility and reactivity. The IUPAC name is 4-[3-(dibutylamino)propoxy]benzoic acid, with alternative synonyms including C-Dealkyl-dronedarone and BEN761 .
Physical and Chemical Characteristics
Key physicochemical parameters are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₉NO₃ | |
| Molecular Weight | 307.43 g/mol | |
| Exact Mass | 307.215 g/mol | |
| LogP (Partition Coeff.) | 4.06 | |
| Topological Polar SA | 49.8 Ų | |
| HS Code | 2922509090 |
Notably, experimental data for melting point, boiling point, and density remain unreported in accessible literature . The logP value of 4.06 indicates moderate lipophilicity, suggesting preferential solubility in organic solvents over aqueous media .
Synthesis and Production
Industrial-Scale Considerations
The compound falls under HS Code 2922509090 (“other amino-compounds with oxygen function”), attracting a 6.5% MFN tariff . Industrial production likely employs continuous-flow reactors to optimize yield and purity, though specific details are proprietary.
Pharmaceutical Relevance and Applications
Role as Dronedarone Metabolite
4-(3-(Dibutylamino)propoxy)benzoic acid is identified as C-Dealkyl-dronedarone, a primary metabolite of the antiarrhythmic drug dronedarone . Hepatic cytochrome P450 enzymes mediate N-dealkylation of the parent drug, producing this carboxylic acid derivative. Pharmacokinetic studies suggest the metabolite retains partial ion channel-blocking activity, though its clinical significance requires further investigation .
Analytical Characterization
Spectroscopic Data
Mass Spectrometry: The exact mass (307.215 g/mol) correlates with a molecular ion peak at m/z 307.2 in ESI-MS . Fragmentation patterns typically include loss of the propoxy chain (-101 Da) and decarboxylation (-44 Da) .
NMR Spectroscopy: Predicted ¹H NMR signals include:
-
δ 1.0–1.5 (m, 18H, butyl CH₃ and CH₂)
-
δ 3.4–3.6 (t, 2H, OCH₂)
Deuterated Derivatives
The deuterated analog 4-[3-(Dibutylamino)propoxy]benzoic Acid-d₆ Methyl Ester (CAS 1329835-67-7) is used as an internal standard in LC-MS assays. Its molecular weight is 321.46 g/mol, with six deuterium atoms enhancing mass spectral distinction .
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